molecular formula C21H21N5O4 B2585745 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 942011-54-3

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2585745
CAS No.: 942011-54-3
M. Wt: 407.43
InChI Key: ILSJGKNWYPCLCW-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic chemical known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, combining multiple functional groups, makes it an interesting subject of study for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from basic organic molecules. The process usually includes:

  • Formation of the imidazo[2,1-c][1,2,4]triazin ring system: : This involves cyclization reactions where intermediate compounds are subjected to conditions that promote ring closure. Common reagents include hydrazine derivatives and carbonyl compounds.

  • Introduction of the phenyl group: : Aromatic substitution reactions are employed to introduce the phenyl ring into the core structure, often using phenyl halides and strong bases like sodium hydride.

  • Incorporation of the ethoxyphenylacetamide moiety: : This final step might involve amide bond formation through reactions between carboxylic acid derivatives and amines, often under dehydrating conditions.

Industrial Production Methods

While laboratory synthesis focuses on small-scale preparation, industrial production may involve the use of continuous flow reactors for better efficiency and yield. Conditions such as temperature, pressure, and solvent choice are optimized for scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, especially at the dioxo and phenyl sites, using reagents like hydrogen peroxide or molecular oxygen.

  • Reduction: : Reduction reactions can be performed using agents like sodium borohydride, targeting the imidazo ring.

  • Substitution: : Various substitution reactions, particularly electrophilic aromatic substitutions, can be performed on the phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, oxygen, and various metal catalysts.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogens, nitric acid, sulfuric acid.

Major Products

  • Oxidation: : Formation of phenol derivatives or quinones.

  • Reduction: : Hydrated or partially reduced rings.

  • Substitution: : Halogenated aromatics, nitro compounds.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, particularly in the creation of complex heterocycles.

Biology

In biological research, it can act as an inhibitor or activator of certain enzymatic pathways, providing insights into cellular processes.

Medicine

Industry

Used in material science for the development of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with specific enzymes and receptors, often influencing pathways involved in cell growth and apoptosis. The detailed mechanism may involve binding to active sites or altering the conformation of proteins.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide offers unique reactivity due to its combined imidazo[2,1-c][1,2,4]triazin and ethoxyphenylacetamide structures.

Similar Compounds

  • 2-(3,4-dioxo-8-phenylimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide

  • N-(4-ethoxyphenyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-one

This article highlights the multifaceted nature of This compound , showcasing its synthesis, reactions, applications, and unique properties. If there's more detail you need or another direction you'd like to explore, I'm all ears.

Properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-2-30-17-10-8-15(9-11-17)22-18(27)14-26-20(29)19(28)25-13-12-24(21(25)23-26)16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSJGKNWYPCLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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